N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
This compound features a hybrid structure combining a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a propanamide linker connected to a 4-oxoquinazolin-3(4H)-yl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing bioavailability, while the quinazolinone moiety is associated with kinase inhibition and anticancer activity . The pyrazole group may contribute to hydrogen bonding and target selectivity.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-24-10-12(8-21-24)17-22-16(28-23-17)9-19-15(26)6-7-25-11-20-14-5-3-2-4-13(14)18(25)27/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZKPRQRUDFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole and Oxadiazole Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Quinazoline Core : Quinazolines have been recognized for their role in various therapeutic applications, particularly in cancer treatment.
Molecular Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole and Oxadiazole Rings : Utilizing appropriate reagents to facilitate cyclization.
- Quinazoline Synthesis : Often achieved through condensation reactions involving an amine and a carbonyl compound.
- Final Coupling : The final step involves linking the pyrazole and oxadiazole moieties to the quinazoline structure via an amide bond.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Assays : Compounds containing pyrazole and oxadiazole have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated enhanced efficacy compared to traditional antibiotics like Oxytetracycline .
| Compound | Activity Type | Target Organisms | Efficacy |
|---|---|---|---|
| 14h | Fungicidal | Pyricularia oryae | 77.8% Inhibition |
| 5k | Antibacterial | Staphylococcus aureus | Significant |
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer effects. Studies have shown that similar compounds induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Cell Cycle Arrest : Certain compounds have been shown to halt the cell cycle at specific checkpoints, leading to increased apoptosis.
Insecticidal Activity
Recent studies have explored the insecticidal potential of related compounds:
- Compounds with pyrazole and oxadiazole linkages exhibited significant insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, with lethal concentrations (LC50) indicating promising leads for agricultural applications .
The precise mechanism of action for this compound is still under investigation but may involve:
- Targeting Specific Enzymes : The compound likely interacts with key enzymes involved in cellular processes such as DNA replication and repair.
- Modulation of Signaling Pathways : By influencing signaling pathways associated with cell growth and survival, this compound may enhance apoptosis in malignant cells.
Case Studies
Several studies have documented the biological activity of similar compounds:
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional distinctions between the target compound and related molecules from the evidence:
Pharmacological and Physicochemical Insights
1,2,4-Oxadiazole vs. Thiazole/Triazole Cores :
The target compound’s 1,2,4-oxadiazole ring confers greater metabolic stability compared to thiazole or triazole analogs, which may degrade faster in vivo . However, thiazole derivatives (e.g., from ) exhibit stronger antibacterial activity, suggesting that core heterocycle choice significantly impacts biological function.- Quinazolinone Moieties: Both the target compound and the triazole-containing analog in share the 4-oxoquinazolin-3(4H)-yl group, a motif linked to kinase inhibition (e.g., EGFR inhibitors). However, the triazole analog’s pyridine substituent may enhance solubility compared to the target’s methylpyrazole .
Pyrazole Modifications :
The 1-methylpyrazole in the target compound likely improves lipophilicity and membrane permeability relative to ’s methoxyphenyl-pyrazole hybrid, which may prioritize antioxidant activity due to electron-donating substituents .Propanamide Linkers : The propanamide chain in the target compound and ’s benzylpiperidine derivative serves as a flexible spacer. However, the benzylpiperidine group in could enhance blood-brain barrier penetration, making it more suited for CNS-targeted therapies .
Q & A
Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and quinazolinone moieties in this compound?
Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization of thiol intermediates with alkyl halides under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature). For example, describes a protocol where 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol reacts with RCH₂Cl to form substituted oxadiazoles . The quinazolinone moiety is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents, followed by oxidation steps. highlights similar quinazolin-4-amine derivatives synthesized using multi-step protocols involving condensation and cyclization .
Table 1 : Key Reaction Conditions for Oxadiazole Synthesis (Adapted from )
| Reagent | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| RCH₂Cl (1.1 mmol) | K₂CO₃ | DMF | RT | 70–85% |
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., methyl groups on pyrazole, oxadiazole-CH₂ linkages). provides detailed spectral data for analogous quinazolin-4-amine derivatives, including chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Percentages of C, H, and N should align with theoretical values (e.g., ±0.3% deviation).
Table 2 : Representative Spectral Data for Quinazolinone Derivatives ()
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Analog 6 | 7.2–8.5 (aromatic), 3.1 (CH₃) | 165 (C=O) | 352.1543 [M+H]⁺ |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer :
- Core Modifications : Replace the 1-methylpyrazole group with bulkier substituents (e.g., cycloheptyl or adamantyl) to assess steric effects on target binding. demonstrates that triazole derivatives with cycloheptyl groups exhibit enhanced biological stability .
- Linker Flexibility : Vary the methylene bridge length between oxadiazole and quinazolinone to probe conformational adaptability. highlights a pentanamide linker in a related quinazolinone derivative, which improved solubility without compromising activity .
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups on the quinazolinone ring to modulate electronic properties and binding affinity.
Table 3 : SAR Trends in Analogous Compounds
| Modification | Biological Impact (Example) | Reference |
|---|---|---|
| Cycloheptyl substituent | Increased metabolic stability | |
| Fluorine substitution | Enhanced target affinity |
Q. How should researchers address contradictions in solubility and stability data across studies?
Methodological Answer :
- Controlled Solubility Assays : Use standardized buffers (e.g., PBS at pH 7.4) and quantify solubility via HPLC-UV. emphasizes experimental design rigor, including statistical modeling (e.g., Design of Experiments) to identify confounding variables .
- Stability Profiling : Conduct accelerated degradation studies under varying temperatures and humidities. outlines protocols for monitoring hydrolytic stability of triazole derivatives, noting susceptibility to acidic conditions .
Key Insight : Discrepancies often arise from differences in solvent systems or analytical methods. For example, DMSO solubility reported in one study may not correlate with aqueous solubility in another.
Q. What in silico strategies are effective for predicting target engagement and off-target risks?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or proteases, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets. validates docking results for pyrazole-carbothioamide derivatives against COX-2 .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) and hydrophobic regions (e.g., methylpyrazole) to prioritize analogs.
- ADMET Prediction : Tools like SwissADME can forecast permeability (LogP) and cytochrome P450 interactions.
Q. How can synthetic byproducts or isomeric impurities be minimized during scale-up?
Methodological Answer :
- Optimized Reaction Stoichiometry : Use excess alkyl halide (1.1–1.2 eq.) to drive oxadiazole formation to completion, as in .
- Chromatographic Monitoring : Employ TLC or UPLC to detect intermediates early. emphasizes controlled copolymerization techniques to reduce side products .
- Flow Chemistry : Implement continuous-flow systems () for precise temperature and mixing control, reducing dimerization or oxidation byproducts .
Q. Methodological Best Practices
- Data Reproducibility : Document solvent purity, catalyst batches, and drying protocols (e.g., molecular sieves for DMF).
- Conflict Resolution : Cross-validate contradictory bioactivity data using orthogonal assays (e.g., SPR vs. enzymatic assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
